molecular formula C16H13N3O4 B11691388 (3E)-3-[(2-ethoxyphenyl)imino]-5-nitro-1,3-dihydro-2H-indol-2-one

(3E)-3-[(2-ethoxyphenyl)imino]-5-nitro-1,3-dihydro-2H-indol-2-one

Cat. No.: B11691388
M. Wt: 311.29 g/mol
InChI Key: NKNFAJMCSQQFFF-UHFFFAOYSA-N
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Description

(3E)-3-[(2-ETHOXYPHENYL)IMINO]-5-NITRO-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an ethoxyphenyl group, an imino group, and a nitro group attached to the indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[(2-ETHOXYPHENYL)IMINO]-5-NITRO-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves the condensation of 2-ethoxyaniline with 5-nitroisatin under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to yield the desired indole derivative. The reaction conditions often include the use of a suitable acid catalyst, such as hydrochloric acid, and a solvent like ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-[(2-ETHOXYPHENYL)IMINO]-5-NITRO-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The imino group can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Conversion to an amino derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

(3E)-3-[(2-ETHOXYPHENYL)IMINO]-5-NITRO-2,3-DIHYDRO-1H-INDOL-2-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3E)-3-[(2-ETHOXYPHENYL)IMINO]-5-NITRO-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological macromolecules, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also undergo metabolic transformations, further influencing its activity and potency.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-3-[(2-METHOXYPHENYL)IMINO]-5-NITRO-2,3-DIHYDRO-1H-INDOL-2-ONE
  • (3E)-3-[(2-CHLOROPHENYL)IMINO]-5-NITRO-2,3-DIHYDRO-1H-INDOL-2-ONE
  • (3E)-3-[(2-BROMOPHENYL)IMINO]-5-NITRO-2,3-DIHYDRO-1H-INDOL-2-ONE

Uniqueness

The presence of the ethoxy group in (3E)-3-[(2-ETHOXYPHENYL)IMINO]-5-NITRO-2,3-DIHYDRO-1H-INDOL-2-ONE imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more suitable for specific applications.

Properties

Molecular Formula

C16H13N3O4

Molecular Weight

311.29 g/mol

IUPAC Name

3-(2-ethoxyphenyl)imino-5-nitro-1H-indol-2-one

InChI

InChI=1S/C16H13N3O4/c1-2-23-14-6-4-3-5-13(14)17-15-11-9-10(19(21)22)7-8-12(11)18-16(15)20/h3-9H,2H2,1H3,(H,17,18,20)

InChI Key

NKNFAJMCSQQFFF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N=C2C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O

Origin of Product

United States

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